molecular formula C8H10N4O B15156835 5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B15156835
M. Wt: 178.19 g/mol
InChI Key: OHCAAMLDFQYWFP-UHFFFAOYSA-N
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Description

5,7,8-Trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,7,8-trimethylpyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,7,8-Trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7,8-Trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the death of cancer cells or the inhibition of microbial growth . The compound’s structure allows it to interact with various pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,8-Trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

5,7,8-trimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C8H10N4O/c1-4-5(2)9-6(3)12-7(4)10-11-8(12)13/h1-3H3,(H,11,13)

InChI Key

OHCAAMLDFQYWFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N2C1=NNC2=O)C)C

Origin of Product

United States

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